CID 21462185

Description

For instance, highlights its characterization via GC-MS (Figure 1B-C) and mass spectrometry (Figure 1D), suggesting it is a mid-molecular-weight compound with distinct fragmentation patterns under collision-induced dissociation (CID) conditions .

Properties

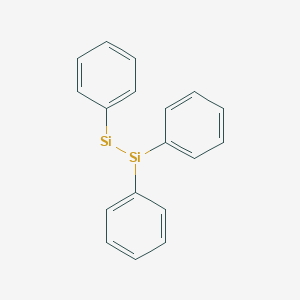

Molecular Formula |

C18H15Si2 |

|---|---|

Molecular Weight |

287.5 g/mol |

InChI |

InChI=1S/C18H15Si2/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

InChI Key |

PSXLODHKDQAKIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si][Si](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 21462185 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: CID 21462185 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

CID 21462185 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying biochemical pathways. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of CID 21462185 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed mechanism of action is studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

identifies CID 21462185 as part of a family of oscillatoxin derivatives (Figure 1), which share macrocyclic lactone frameworks but differ in substituents. Key comparisons include:

Key Observations :

- Oscillatoxin D (CID 101283546) and this compound may share a lactone backbone, inferred from their chromatographic profiles in and .

- Methylation (e.g., CID 185389) and epoxidation (e.g., CID 156582093) alter solubility and bioactivity, suggesting this compound’s properties could be modulated via similar derivatization .

Analytical Comparisons

GC-MS and Mass Spectrometry :

- This compound exhibits a unique total ion chromatogram (TIC) peak in , distinguishing it from oscillatoxins E and F, which elute at different retention times due to polarity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.